molecular formula C10H18N2O B12992064 Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one

Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one

Cat. No.: B12992064
M. Wt: 182.26 g/mol
InChI Key: LWNZPPREVFPPPF-AOOOYVTPSA-N
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Description

Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one is a complex organic compound with a unique structure that includes a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one typically involves multiple steps, starting from simpler precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific bicyclic structure and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-[(3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepin-6-yl]ethanone

InChI

InChI=1S/C10H18N2O/c1-8(13)12-4-2-9-6-11-7-10(9)3-5-12/h9-11H,2-7H2,1H3/t9-,10+

InChI Key

LWNZPPREVFPPPF-AOOOYVTPSA-N

Isomeric SMILES

CC(=O)N1CC[C@@H]2CNC[C@@H]2CC1

Canonical SMILES

CC(=O)N1CCC2CNCC2CC1

Origin of Product

United States

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